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Introduction
Fantofarone, also known as SR 33557, is a potent and selective L-type calcium channel

antagonist belonging to the novel chemical class of indolizinsulfones. Developed by Sanofi

(now Sanofi-Aventis), it represents a significant departure from the classical calcium channel

blockers such as dihydropyridines, phenylalkylamines, and benzothiazepines. Fantofarone
binds to a unique site on the α1 subunit of the L-type calcium channel, exhibiting a distinct

pharmacological profile. This technical guide provides an in-depth overview of the discovery,

synthesis, and key experimental data related to Fantofarone.

Discovery and Development
The discovery of Fantofarone emerged from a research program at Sanofi aimed at identifying

novel cardiovascular agents. The program focused on the synthesis and evaluation of a series

of 1-sulfonylindolizine derivatives as potential calcium channel blockers. Structure-activity

relationship (SAR) studies revealed that substitution at the 2-position of the indolizine ring and

the nature of the aminoalkoxy side chain were critical for potent calcium channel antagonistic

activity. Fantofarone was identified as a lead compound from this series, demonstrating high

affinity for the L-type calcium channel and significant antihypertensive and antianginal effects in

preclinical models.
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Mechanism of Action
Fantofarone exerts its therapeutic effects by blocking the influx of calcium ions through L-type

voltage-gated calcium channels in vascular smooth muscle and cardiac cells. This blockade

leads to vasodilation, a reduction in peripheral resistance, and a decrease in myocardial

contractility and heart rate. Notably, Fantofarone binds to a site on the α1 subunit of the L-type

calcium channel that is distinct from the binding sites of other major classes of calcium channel

blockers.[1] This unique binding site contributes to its specific pharmacological properties.
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Caption: Mechanism of action of Fantofarone on smooth muscle cells.

Synthesis of Fantofarone (SR 33557)
The synthesis of Fantofarone involves a multi-step process culminating in the coupling of a 2-

substituted indolizine core with a substituted benzenesulfonyl chloride derivative. The following

is a representative synthetic scheme based on the general methods described in the literature.

Synthetic Workflow
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Caption: General synthetic workflow for Fantofarone (SR 33557).

Experimental Protocols
Synthesis of 2-Isopropylindolizine
A mixture of 2-pyridinecarboxaldehyde and isobutyraldehyde is subjected to a condensation

reaction, followed by cyclization to yield the 2-isopropylindolizine core.

Synthesis of 4-(3-(N-methyl-N-(3,4-
dimethoxyphenethyl))aminopropoxy)benzenesulfonyl
chloride

Preparation of 4-(3-bromopropoxy)benzenesulfonyl chloride: 4-Hydroxybenzenesulfonyl

chloride is reacted with 1,3-dibromopropane in the presence of a base to yield the

corresponding 3-bromopropoxy derivative.

Coupling with N-methyl-3,4-dimethoxyphenethylamine: The resulting sulfonyl chloride is then

coupled with N-methyl-3,4-dimethoxyphenethylamine to afford the key intermediate side
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chain.

Final Coupling Step to Yield Fantofarone
2-Isopropylindolizine is reacted with 4-(3-(N-methyl-N-(3,4-

dimethoxyphenethyl))aminopropoxy)benzenesulfonyl chloride in an appropriate solvent, such

as dichloromethane, in the presence of a suitable catalyst, like aluminum chloride, to yield

Fantofarone. The final product is purified by column chromatography.

Quantitative Data
The following tables summarize key quantitative data for Fantofarone (SR 33557) from various

in vitro and in vivo studies.

Table 1: In Vitro Binding Affinities and Channel Blocking
Potency

Parameter Preparation Value Reference

Kd ([3H]SR 33557

binding)

Rabbit skeletal muscle

T-tubules
0.08 nM [2]

Bmax ([3H]SR 33557

binding)

Rabbit skeletal muscle

T-tubules
78 pmol/mg protein [2]

IC50 (L-type Ca2+

channel blockade)

Chick dorsal root

ganglion neurons
0.35 µM [1]

IC50 (N-type Ca2+

channel blockade)

Chick dorsal root

ganglion neurons
~ 5 µM [1]

IC50 (P-type Ca2+

channel blockade)

Rat cerebellar

Purkinje neurons
~ 5 µM [1]

EC50 (L-type Ca2+

channel block, -40

mV)

Mouse cardiac cells 1.4 nM

EC50 (L-type Ca2+

channel block, -80

mV)

Mouse cardiac cells 0.15 µM
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Table 2: In Vitro Cardiovascular Effects
Parameter Preparation Potency Order Reference

Inhibition of K+-

induced 45Ca2+ influx
Rat aortic strips

Nifedipine > SR

33557 > Verapamil >

Diltiazem

[3]

Inhibition of K+-

induced contraction
Rat aortic strips

Nifedipine > SR

33557 > Verapamil >

Diltiazem

[3]

Negative chronotropic

effect
Rabbit right atria

Nifedipine > SR

33557 > Verapamil >

Diltiazem

[3]

Negative inotropic

effect
Rabbit left atria

Verapamil >

Nifedipine > SR

33557 > Diltiazem

[3]
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Caption: Workflow for a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1672053?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Culture Neuronal or
Cardiac Cells

Establish Whole-Cell
Patch-Clamp Configuration

Record Baseline Ca2+
Channel Currents in response

to voltage steps

Apply Fantofarone (SR 33557)
at various concentrations

Record Ca2+ Channel Currents
in the presence of the drug

Analyze Current Inhibition
to determine IC50 or EC50

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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